molecular formula C5H9NO2 B6228365 1-(2-hydroxyethyl)azetidin-2-one CAS No. 77897-83-7

1-(2-hydroxyethyl)azetidin-2-one

Cat. No.: B6228365
CAS No.: 77897-83-7
M. Wt: 115.13 g/mol
InChI Key: SLFOEEOQPLJIPX-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)azetidin-2-one (CAS 77897-83-7) is a chemical compound with the molecular formula C 5 H 9 NO 2 and a molecular weight of 115.13 g/mol . Its structure is based on the azetidin-2-one core, a four-membered lactam ring also known as β-propiolactam, which is a structure of significant interest in medicinal and synthetic chemistry . The compound features a 2-hydroxyethyl functional group attached to the nitrogen atom of the lactam ring, a modification that can influence its physicochemical properties and reactivity . This β-lactam derivative serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. The azetidin-2-one ring is a fundamental scaffold in several classes of antibiotics, and its derivatives are extensively explored for developing new therapeutic agents and studying biochemical mechanisms . Researchers may utilize this specific compound to synthesize more complex molecules or to study the structure-activity relationships of β-lactam compounds. As with many specialized chemical reagents, it is intended for research and development purposes in a controlled laboratory environment. Handling and Storage: While specific handling data for this compound is limited in the search results, analogous azetidin-2-one derivatives are known to be air-sensitive and may require storage under inert gas and at refrigerated temperatures (0-10°C) to maintain stability and purity . Researchers should conduct a thorough risk assessment prior to use. Please Note: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77897-83-7

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

1-(2-hydroxyethyl)azetidin-2-one

InChI

InChI=1S/C5H9NO2/c7-4-3-6-2-1-5(6)8/h7H,1-4H2

InChI Key

SLFOEEOQPLJIPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)CCO

Purity

95

Origin of Product

United States

Contextualization of Azetidinone Chemistry and the Compound S Significance

Historical Development of Azetidinone Research and the β-Lactam Scaffold

The story of azetidinones is intrinsically linked to the discovery of penicillin by Alexander Fleming in 1928. tandfonline.com The core of penicillin's structure is the bicyclic β-lactam, which contains the four-membered azetidin-2-one (B1220530) ring. rsc.org For many years, research focused on the potent antibacterial activity of β-lactam antibiotics, which function by inhibiting bacterial cell wall synthesis. rsc.orgderpharmachemica.com These antibiotics, including penicillins and cephalosporins, target and acylate penicillin-binding proteins (PBPs), enzymes crucial for creating the protective peptidoglycan layer of bacteria. rsc.org

The term "β-lactam" itself denotes a cyclic amide where the nitrogen atom is attached to the β-carbon relative to the carbonyl group. tandfonline.com The inherent ring strain of this four-membered ring system makes it susceptible to ring-opening, a key feature in its mechanism of action against bacterial enzymes. rsc.org While the initial focus was on their antibiotic properties, the β-lactam scaffold has since been recognized for its broader potential in medicinal chemistry and as a versatile building block in organic synthesis. tandfonline.comnih.gov

Structural Features and Chemical Classification within Monocyclic β-Lactams

1-(2-hydroxyethyl)azetidin-2-one is classified as a monocyclic β-lactam, meaning its azetidinone ring is not fused to another ring, distinguishing it from bicyclic antibiotics like penicillins and cephalosporins. rsc.orgchemsynthesis.com

Table 1: Structural and Chemical Properties of this compound

Property Value
Molecular Formula C₅H₉NO₂
IUPAC Name This compound
Monoisotopic Mass 115.06333 Da
Key Structural Features - A four-membered azetidin-2-one (β-lactam) ring.- A hydroxyethyl (B10761427) (-CH₂CH₂OH) substituent on the nitrogen atom.
Classification Monocyclic β-lactam (Monobactam)

Source: PubChem CID 20378092 uni.lu

The defining feature of this compound is the N-hydroxyethyl substituent. This functional group, containing a primary alcohol, significantly influences the molecule's polarity and potential for further chemical modification. The presence of this side chain opens avenues for its use as a synthetic intermediate, where the hydroxyl group can be a site for esterification, etherification, or other functional group transformations.

Academic Research Trajectories for Non-Clinical Azetidinone Derivatives

Beyond their celebrated role as antibiotics, azetidinone derivatives have become important targets in academic research for a variety of non-clinical applications. The unique reactivity and stereochemical possibilities of the β-lactam ring make it a valuable scaffold for synthesizing a wide array of organic compounds. mdpi.com

Research has demonstrated that monocyclic β-lactams are not just antibacterial agents but can be designed to exhibit other biological activities. For instance, different derivatives have been investigated as inhibitors of enzymes such as human thrombin, a key protease in the blood coagulation cascade. nih.gov Furthermore, azetidinones have been explored for their potential as cholesterol absorption inhibitors and even as anticancer agents. nih.govresearchgate.net

In the realm of synthetic chemistry, azetidin-2-ones are highly valued as chiral building blocks. They serve as precursors for the synthesis of β-amino acids, other amino alcohols, and complex nitrogen-containing heterocycles. mdpi.comnih.gov The compound this compound, with its reactive hydroxyl group, fits into this trajectory as a potential intermediate for creating more complex molecules. For example, related structures like 3-(2-alkoxy-1-hydroxyethyl)azetidin-2-ones are known precursors for the synthesis of novel carbapenems, a powerful class of β-lactam antibiotics. rsc.orgrsc.org The functionalized side chain of this compound makes it a candidate for similar synthetic strategies, allowing chemists to build upon its core structure to develop new compounds with tailored properties.

Table 2: Examples of Non-Clinical Research Applications for Azetidinone Derivatives

Research Area Application of Azetidinone Scaffold
Enzyme Inhibition Synthesis of inhibitors for proteases like thrombin. nih.gov
Synthetic Intermediates Used as building blocks for β-amino acids and other complex molecules. nih.gov
Medicinal Chemistry Development of compounds with potential anticancer and cholesterol-lowering properties. nih.govresearchgate.net

| Carbapenem (B1253116) Synthesis | Precursors for creating advanced classes of antibiotics. rsc.orgrsc.org |

Synthetic Methodologies and Strategies for 1 2 Hydroxyethyl Azetidin 2 One and Its Derivatives

Direct Synthesis of the 1-(2-hydroxyethyl)azetidin-2-one Core

The direct formation of the this compound ring is a primary strategy, encompassing several powerful cyclization techniques.

Cyclization Reactions: Mechanistic Pathways and Stereocontrol

The formation of the strained four-membered ring of azetidin-2-ones through cyclization is a cornerstone of their synthesis. These methods involve the intramolecular formation of an amide bond to create the cyclic structure.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a widely employed method for the synthesis of β-lactams. researchgate.netnih.gov In the context of this compound, this would involve the reaction of a ketene with an imine derived from ethanolamine (B43304), such as a 2-(alkylideneamino)ethanol.

The mechanism of the Staudinger reaction is generally accepted to proceed through a two-step process. The initial step involves a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to afford the β-lactam ring. nih.govacs.orgchemsynthesis.com The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. researchgate.netum.es Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. chemsynthesis.com

While direct synthesis of this compound via the Staudinger reaction is plausible, specific literature examples detailing this exact transformation are not prevalent. However, related syntheses, such as the reaction of imines bearing unprotected hydroxyl groups, have been reported, suggesting that protection of the hydroxyl group in the ethanolamine-derived imine may not be strictly necessary. uni.lu

Table 1: Key Features of the Staudinger Reaction for Azetidin-2-one (B1220530) Synthesis

FeatureDescription
Reactants Ketene and Imine
Reaction Type [2+2] Cycloaddition
Intermediate Zwitterionic species
Key Step Conrotatory ring closure
Stereocontrol Dependent on imine geometry and substituents

A highly effective and direct route to this compound involves the intramolecular cyclization of a suitable acyclic precursor. The key starting material for this approach is N-(2-hydroxyethyl)-β-alanine or its corresponding ester. researchgate.net

The synthesis of N-(2-hydroxyethyl)-β-alanine derivatives can be readily achieved through the Michael addition of ethanolamine to an acrylate (B77674) derivative, such as ethyl acrylate. researchgate.net This reaction typically proceeds in good yield.

The subsequent cyclization of the N-(2-hydroxyethyl)-β-alanine derivative to the desired azetidinone requires activation of the carboxylic acid or ester group to facilitate intramolecular nucleophilic attack by the nitrogen atom. While specific conditions for the cyclization of N-(2-hydroxyethyl)-β-alanine to this compound are not extensively detailed in readily available literature, general methods for the cyclization of β-amino acids to β-lactams can be applied. These methods often involve the use of coupling agents to activate the carboxyl group, followed by base-mediated cyclization.

Ring contraction and expansion reactions represent alternative, albeit less common, strategies for the synthesis of the azetidinone core. These methods involve the rearrangement of a larger or smaller ring system to form the desired four-membered lactam.

Ring expansion of appropriately substituted three-membered rings, such as aziridines, can lead to the formation of azetidines. nih.gov For instance, the reaction of an aziridine (B145994) with a carbene source could potentially lead to a one-carbon insertion and the formation of an azetidinone ring. However, specific examples leading directly to this compound are scarce in the literature.

Conversely, ring contraction of five-membered rings, such as succinimide (B58015) derivatives, could theoretically yield an azetidinone. These transformations often require specific functionalities and reaction conditions to induce the desired rearrangement.

Functional Group Interconversions on Pre-formed Azetidinone Scaffolds

An alternative to the direct synthesis of the substituted azetidinone is the modification of a pre-existing azetidin-2-one ring. This approach involves the N-alkylation of an unsubstituted or N-protected azetidin-2-one with a suitable 2-hydroxyethylating agent.

A plausible route is the reaction of azetidin-2-one with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol, in the presence of a base. rsc.org The base deprotonates the nitrogen of the lactam, creating a nucleophilic anion that can then displace the halide from the ethanol (B145695) derivative.

Alternatively, the N-hydroxyethylation of azetidin-2-one can be achieved using ethylene (B1197577) oxide. uni.lu This reaction involves the nucleophilic attack of the azetidinone nitrogen on the epoxide ring, leading to ring-opening and the formation of the N-(2-hydroxyethyl) substituent. This method is often carried out under basic or acidic catalysis.

Role of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

The synthesis of enantiomerically pure this compound, where stereocenters may be present on the azetidinone ring, necessitates the use of stereoselective synthetic strategies. Chiral auxiliaries and asymmetric catalysts play a crucial role in controlling the stereochemical outcome of the cyclization reactions. researchgate.netum.es

In the context of the Staudinger reaction, chiral auxiliaries can be attached to either the ketene or the imine to induce facial selectivity during the cycloaddition. nih.gov For example, an imine derived from a chiral amino alcohol could be employed. After the formation of the β-lactam ring, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Asymmetric catalysis offers another powerful tool for stereoselective β-lactam synthesis. Chiral Lewis acids or organocatalysts can be used to catalyze the [2+2] cycloaddition, promoting the formation of one enantiomer over the other. nih.gov

Similarly, in intramolecular cyclization reactions, a chiral auxiliary can be incorporated into the acyclic precursor to direct the stereochemistry of the newly formed stereocenters upon ring closure. For instance, a chiral ester of N-(2-hydroxyethyl)-β-alanine could be used, where the chiral alcohol moiety influences the stereochemical course of the cyclization.

Derivatization and Functionalization of this compound

The derivatization of this compound can be approached by modifying either the azetidinone ring or the hydroxyethyl (B10761427) side chain, offering multiple pathways to novel compounds.

The azetidinone ring, a four-membered lactam, is susceptible to various chemical transformations. nih.gov The reactivity of the β-lactam is influenced by the substituents on the ring. For instance, the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a fundamental method for constructing the β-lactam ring itself and can be used to introduce a variety of substituents at different positions. acs.orgnih.govpreprints.org

Recent research has focused on the asymmetric synthesis of β-lactams to generate enantiomerically pure compounds. acs.orgnih.gov Catalytic methods, employing planar-chiral nucleophiles, have been developed to control the stereochemistry of the Staudinger reaction, yielding β-lactams with high enantiomeric excess. acs.org The resulting functionalized azetidinone can then be further modified. For example, a 4-formyl group can be introduced and subsequently transformed into other functional groups, leading to the synthesis of bicyclic β-lactam derivatives. organic-chemistry.orgnih.gov

Table 1: Examples of Reactions at the Azetidinone Ring

Reaction TypeReagents and ConditionsProduct TypeReference
Staudinger CycloadditionKetene, Imine, Baseβ-Lactam organic-chemistry.orgnih.gov
Asymmetric StaudingerKetene, Chiral Imine or CatalystEnantiomerically enriched β-Lactam acs.orgnih.gov
Functional Group InterconversionHydrolysis, Oxidation4-Formyl-azetidin-2-one organic-chemistry.org

The hydroxyethyl side chain provides a versatile handle for a variety of chemical modifications, including oxidation, reduction, and nucleophilic substitution. rsc.org These transformations are crucial for the synthesis of carbapenem (B1253116) antibiotics, which often feature a modified hydroxyethyl side chain at the C-6 position. researchgate.netnih.govnih.gov

The primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid. Conversely, the introduction of a carbonyl group elsewhere in the side chain allows for reduction to a secondary alcohol. For instance, the reduction of a 3-acetyl group on the azetidinone ring leads to the formation of a 3-(1-hydroxyethyl) side chain. rsc.org The stereochemistry of this reduction is critical and can be controlled using various reducing agents. researchgate.net

The formation of hydroxyethyl free radicals has also been studied, particularly in the context of biological systems where cytochrome P450 enzymes can play a role. nih.gov While not a synthetic strategy in itself, understanding these radical pathways provides insight into the potential reactivity of the hydroxyethyl group. nih.gov

The hydroxyl group of the side chain can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities. For example, conversion to a haloalkyl group is a key step in the synthesis of annulated β-lactam systems. organic-chemistry.orgnih.gov

A study by Van Brabandt et al. describes the synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated β-lactams. organic-chemistry.orgnih.gov These reactions typically involve the reaction of the corresponding haloalkyl derivative with a suitable nucleophile.

A significant application of 1-(2-haloalkyl)azetidin-2-ones is their use as precursors for the synthesis of bicyclic β-lactam systems. These annulated structures are of interest due to their potential as novel therapeutic agents. organic-chemistry.orgnih.govnih.gov The synthesis involves an intramolecular cyclization, where the nitrogen of a suitable amine or the oxygen of an alcohol attacks the carbon bearing the halogen on the side chain, forming a new ring fused to the azetidinone.

A high-yielding, asymmetric synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones has been developed, providing access to enantiomerically enriched bicyclic azetidin-2-ones, including those fused to piperazine, morpholine, and 1,4-diazepane rings. organic-chemistry.orgnih.gov The hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones has proven to be an efficient method for preparing 2-substituted piperazines and 1,4-diazepanes. nih.gov

Table 2: Synthesis of Annulated β-Lactams

Starting MaterialReactionProductReference
4-Formyl-1-(2-haloalkyl)azetidin-2-oneIntramolecular CyclizationPiperazine, Morpholine, or 1,4-Diazepane annulated β-Lactam organic-chemistry.orgnih.gov
4-Imidoyl-1-(2-haloalkyl)azetidin-2-oneHydride Reduction2-Substituted Piperazine or 1,4-Diazepane annulated β-Lactam nih.gov

Transformations of the Hydroxyethyl Side Chain

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in the pharmaceutical industry. mdpi.comresearchgate.netnih.gov This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. mdpi.com

The principles of green chemistry are being applied to various aspects of β-lactam synthesis, from the initial construction of the azetidinone ring to its subsequent derivatization. mdpi.commdpi.com These efforts aim to make the production of these important pharmaceutical building blocks more economical and environmentally responsible. researchgate.net

Scale-Up Considerations and Process Chemistry Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates a thorough evaluation of the synthetic route and optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Process chemistry optimization focuses on developing a robust and reproducible process that can be implemented in a manufacturing setting.

A key synthetic route to 2-azetidinones is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine. jmchemsci.com In the context of this compound, this would typically involve the reaction of a suitable ketene precursor with an imine derived from 2-aminoethanol. The optimization of this process for scale-up involves several critical considerations.

Reaction Conditions Optimization:

The efficiency of the Staudinger reaction can be highly dependent on various parameters that need to be carefully optimized for large-scale production. These include temperature, solvent, concentration of reactants, and the choice of base.

Temperature: Low temperatures, often around -78 °C, are frequently employed in laboratory-scale syntheses of β-lactams to control selectivity. mdpi.com However, maintaining such low temperatures on an industrial scale can be energy-intensive and costly. Process optimization would therefore involve studies to determine the highest possible reaction temperature that maintains acceptable yield and purity, thereby reducing energy consumption and cooling costs.

Solvent: The choice of solvent is critical for reaction kinetics, solubility of reactants and intermediates, and product isolation. Dichloromethane and toluene (B28343) are common solvents for this type of reaction. mdpi.comresearchgate.net For scale-up, factors such as solvent toxicity, environmental impact, and ease of recovery and recycling become paramount. A process chemistry approach would explore greener solvent alternatives.

Base: A tertiary amine, such as triethylamine, is typically used to generate the ketene in situ from an acyl chloride. jmchemsci.com The choice and amount of base can influence reaction rate and the formation of by-products. Optimization studies would aim to identify the most effective base and the minimum stoichiometric amount required to drive the reaction to completion, minimizing costs and simplifying purification.

Process Intensification:

Modern process chemistry often employs process intensification techniques to improve efficiency, safety, and sustainability.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch reactors for scale-up. organicchemistrytutor.com They provide superior heat and mass transfer, allowing for better control over reaction exotherms and enabling reactions to be run safely at higher temperatures and concentrations. This can lead to shorter reaction times and increased throughput. A continuous flow process for the synthesis of azetidinium salts, structurally related to azetidin-2-ones, has been shown to be more efficient than batch processing. organicchemistrytutor.com

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate the synthesis of 2-azetidinones, leading to shorter reaction times and often improved yields compared to conventional heating. jmchemsci.com The scalability of microwave reactors is an active area of research, with larger systems becoming increasingly available for industrial applications.

Purification and Isolation:

The purification of the final product is a critical step in ensuring the required quality standards are met. On a large scale, traditional laboratory purification methods like column chromatography are often impractical and expensive.

Crystallization: Crystallization is a highly effective and scalable method for purifying solid compounds. google.com The development of a robust crystallization process involves screening various solvents and conditions to achieve high purity and yield. For N-(2-hydroxyethyl)-2-pyrrolidone, a structurally related compound, crystallization has been shown to be an effective purification method. google.com

Distillation: For liquid products or to remove volatile impurities, distillation is a common industrial purification technique. The feasibility of distillation would depend on the thermal stability of this compound.

Data Tables:

The following interactive tables summarize key parameters and potential optimization strategies for the scale-up of this compound synthesis.

Table 1: Reaction Parameter Optimization

ParameterLaboratory ScaleScale-Up ConsiderationOptimization Goal
Temperature -78 °C to room temperatureEnergy consumption, costDetermine the highest temperature for optimal yield and purity
Solvent Dichloromethane, TolueneToxicity, environmental impact, recoveryIdentify greener, easily recyclable solvents
Base TriethylamineCost, purificationMinimize stoichiometry, explore alternative bases
Concentration DiluteThroughput, solvent wasteIncrease concentration without compromising safety or yield

Table 2: Process Technology Comparison

TechnologyAdvantages for Scale-UpPotential Challenges
Batch Reactor Well-established, versatilePoor heat/mass transfer, safety concerns with exotherms
Flow Reactor Excellent process control, enhanced safety, higher throughputInitial equipment cost, potential for clogging
Microwave Reactor Rapid heating, shorter reaction times, improved yieldsScalability, uniformity of irradiation in large volumes

Table 3: Purification Method Selection

MethodApplicabilityAdvantages for Scale-UpDisadvantages for Scale-Up
Crystallization Solid productsHigh purity, cost-effective, scalableRequires suitable solvent system, potential for yield loss in mother liquor
Distillation Liquid products, volatile impuritiesEffective for bulk separationRequires thermal stability of the compound, energy-intensive
Chromatography High-purity separationsHigh resolutionHigh cost of stationary phase and solvents, not ideal for bulk production

Chemical Reactivity and Mechanistic Investigations of 1 2 Hydroxyethyl Azetidin 2 One

Azetidinone Ring Strain and its Influence on Reactivity

The azetidin-2-one (B1220530) ring, a core structural feature of 1-(2-hydroxyethyl)azetidin-2-one, is a four-membered lactam characterized by significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons and the trigonal planar angle of 120° for the sp² hybridized carbonyl carbon. wikipedia.orglibretexts.org For instance, the internal C-C-C bond angles in a simple cyclobutane (B1203170) ring are approximately 90°, and the presence of a carbonyl group in the azetidinone ring introduces further angle and torsional strain. wikipedia.orglibretexts.org This inherent strain energy, estimated to be around 25.2 kcal/mol for azetidine (B1206935), is a primary driver of its chemical reactivity. researchgate.net

The high degree of ring strain makes the azetidinone ring susceptible to cleavage, as this process releases the stored energy. researchwithrutgers.comrsc.orgrsc.org While more stable than the three-membered aziridine (B145994) ring, the azetidinone ring is significantly more reactive than its five- and six-membered lactam counterparts, such as pyrrolidinone and piperidinone, which have considerably lower ring strain. researchgate.net This heightened reactivity is a defining characteristic of azetidin-2-ones and dictates many of their chemical transformations. researchwithrutgers.comrsc.orgrsc.org The strain not only facilitates ring-opening reactions but also influences the reactivity of the exocyclic substituents. nih.gov

Nucleophilic Ring-Opening Reactions: Pathways and Selectivity

The strained nature of the azetidinone ring makes it a prime target for nucleophilic attack, leading to ring-opening. These reactions can proceed through various mechanisms, with the pathway and resulting product selectivity being highly dependent on the reaction conditions.

Acid-Catalyzed Mechanisms

Under acidic conditions, the ring-opening of azetidin-2-ones is initiated by the protonation of either the carbonyl oxygen or the ring nitrogen. nih.gov Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Alternatively, protonation of the ring nitrogen can weaken the N1-C2 bond, facilitating its cleavage. nih.gov

In the case of this compound, acid-catalyzed hydrolysis would likely involve the protonation of the amide nitrogen, followed by the attack of a water molecule. nih.gov This process would lead to the cleavage of the amide bond and the formation of the corresponding amino acid derivative. The regioselectivity of the attack, whether at the carbonyl carbon (C2) or the C4 position, is influenced by the specific reaction conditions and the nature of any substituents on the ring. In many cases of acid-catalyzed ring opening of substituted aziridines and epoxides, the nucleophile preferentially attacks the more substituted carbon, a characteristic of an SN1-like mechanism where a partial positive charge develops on this carbon in the transition state. libretexts.orgmasterorganicchemistry.comkhanacademy.org

Base-Catalyzed Mechanisms

In the presence of a base, the ring-opening of this compound can proceed via nucleophilic attack on the carbonyl carbon. A strong nucleophile, such as a hydroxide (B78521) ion, will directly attack the electrophilic carbonyl carbon of the azetidinone ring. nih.gov This attack initiates the cleavage of the amide bond (N1-C2). This mechanism is analogous to the base-catalyzed ring-opening of epoxides, which also involves an S_N2-type attack. unizin.orgmasterorganicchemistry.com The reaction is driven by the release of the significant ring strain inherent in the four-membered ring. masterorganicchemistry.com

The base-catalyzed hydrolysis of N-acyloxymethylazetidin-2-ones has been shown to involve a rate-limiting attack of hydroxide at the ester carbonyl carbon, preserving the beta-lactam ring. nih.gov However, for an unsubstituted azetidinone like this compound, the primary site of attack would be the ring's carbonyl carbon. The selectivity of the base-catalyzed ring-opening of asymmetric epoxides demonstrates a preference for attack at the less sterically hindered carbon, a principle that would also apply to substituted azetidinones. unizin.orgmasterorganicchemistry.com

Enzymatic and Mimetic Hydrolysis Studies (excluding biological activity)

The hydrolysis of the azetidinone ring can also be facilitated by enzymes or enzyme mimetics. While detailed enzymatic hydrolysis studies specifically on this compound are not extensively documented in the provided context, the general principles of enzymatic action on similar cyclic amides can be inferred. Enzymes like β-lactamases are well-known for their ability to catalyze the hydrolysis of the amide bond in β-lactam rings.

The mechanism of enzymatic hydrolysis often involves the activation of a water molecule by an active site residue, which then acts as a nucleophile to attack the carbonyl carbon of the lactam. This process is highly efficient and specific. Studies on the hydrolysis of other cyclic compounds, such as the enzymatic hydrolysis of ginseng saponins, show that enzymes can selectively cleave glycosidic bonds, indicating the potential for enzymes to be tailored for specific bond-breaking events. nih.gov Computational studies on the ring-opening of azetidin-2-ones by a molybdenum hydroxo-carbonyl complex have shown that the presence of certain functional groups, like a sulfonate group, can significantly lower the activation energy for the cleavage of the N1-C2 bond. nih.gov This suggests that mimetic systems can be designed to facilitate the ring-opening of azetidinones under mild conditions.

Electrophilic Reactivity of the Azetidinone Carbonyl

The carbonyl group of the azetidinone ring is a key electrophilic center. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to attack by nucleophiles. The electrophilicity of this carbon is further enhanced by the ring strain of the azetidinone. researchwithrutgers.comrsc.org

Studies on the electrophilicity of various carbonyl compounds have shown that factors influencing the positive charge on the carbonyl carbon directly impact its reactivity. nih.gov For instance, the presence of electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon. nih.gov In this compound, the nitrogen atom of the ring and the hydroxyethyl (B10761427) group can influence the electron density at the carbonyl carbon. The reactivity of the azetidinone carbonyl is evident in reactions such as reductions and additions of organometallic reagents. For example, the lithium enolate of N-(4-methoxybenzyloxy)azetidin-2-one has been used as a reactive enolate synthon in aldol (B89426) reactions with aldehydes and ketones. nih.gov

Reactions Involving the Hydroxyethyl Group

The hydroxyethyl group attached to the nitrogen atom of the azetidinone ring provides an additional site for chemical reactions. The primary alcohol functional group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. For instance, the hydroxyl group can be acylated to form esters or alkylated to form ethers.

Aldol Reactions and Condensations

The aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry, involves the addition of an enolate to a carbonyl compound. masterorganicchemistry.comorganic-chemistry.org In the context of azetidin-2-one chemistry, aldol-type condensations are crucial for the synthesis of complex structures, including precursors to carbapenem (B1253116) antibiotics. researchgate.netresearchgate.net

While direct aldol reactions involving the enolate of this compound itself are not extensively detailed in the provided search results, the broader class of azetidin-2-ones participates in related transformations. For instance, ester-imine condensations, which share mechanistic features with aldol reactions, are employed in the synthesis of 3-(1-hydroxyethyl)-2-azetidinones. acs.org These reactions typically involve the formation of an enolate from an ester, which then adds to an imine.

A key transformation that highlights the importance of the aldol-type adduct is the synthesis of (3R, 4R)-4-acetoxy-3-[(R)-1-hydroxyethyl]-2-azetidinone, a vital intermediate for carbapenem and penem (B1263517) antibiotics. researchgate.net The synthesis of this and related structures often involves the stereoselective introduction of the hydroxyethyl side chain, which can be achieved through various methods, including those that proceed via enolate-like intermediates. researchgate.netresearchgate.net

The aldol condensation, which follows the initial aldol addition, results in the formation of an α,β-unsaturated carbonyl compound through dehydration. masterorganicchemistry.comucalgary.ca This subsequent reaction is often facilitated by heat and basic conditions. masterorganicchemistry.com The intramolecular version of the aldol condensation can be a powerful tool for the construction of cyclic systems. youtube.com

Table 1: Examples of Aldol and Related Reactions in Azetidin-2-one Synthesis

ReactantsProductReaction TypeSignificanceReference(s)
Ester Enolate + Imine3-(1-hydroxyethyl)-2-azetidinoneEster-Imine CondensationSynthesis of key carbapenem precursors acs.org
4-Alkyloxycarbonyl-1-(di-p-anisylmetyl)-3-ethenyl-2-azetidinone(3R, 4R)-4-acetoxy-3-[(R)-1-hydroxyethyl]-2-azetidinoneOxymercuration-ReductionStereoselective synthesis of carbapenem intermediate researchgate.net
Aldehyde/Ketone + Enolateβ-hydroxy aldehyde/ketoneAldol AdditionFundamental C-C bond formation masterorganicchemistry.comwikipedia.org
β-hydroxy aldehyde/ketoneα,β-unsaturated carbonylAldol CondensationFormation of conjugated systems masterorganicchemistry.comucalgary.ca

Michael Additions

The Michael addition, or conjugate addition, is another significant carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction is widely used in organic synthesis for the formation of 1,5-dicarbonyl compounds and other related structures. libretexts.org

In the realm of azetidin-2-one chemistry, Michael additions can be employed to introduce substituents at various positions of the β-lactam ring. The nitrogen atom of the azetidinone can act as a nucleophile in what is known as an aza-Michael addition. wikipedia.orgntu.edu.sg This intramolecular reaction is a valuable method for constructing bicyclic and other complex heterocyclic systems containing the azetidinone core. For example, intramolecular aza-Michael additions have been utilized in the synthesis of piperidine (B6355638) and pyrrolidine (B122466) rings fused to other heterocycles. ntu.edu.sg

The success of a Michael addition often depends on the nature of the Michael donor (the nucleophile) and the Michael acceptor (the α,β-unsaturated system). libretexts.org Stabilized enolates, such as those derived from β-dicarbonyl compounds, are common Michael donors. libretexts.org While direct Michael additions using this compound as the nucleophile are not explicitly detailed, the structural motif is present in more complex systems where such reactions are key steps. For instance, the synthesis of certain alkaloids has involved intramolecular aza-Michael additions to construct piperidinone rings. ntu.edu.sg

Table 2: Key Aspects of Michael Additions in Heterocyclic Synthesis

Reaction TypeNucleophile (Michael Donor)Electrophile (Michael Acceptor)Product TypeSignificanceReference(s)
Aza-Michael AdditionNitrogen atom (e.g., of an amine or heterocycle)α,β-unsaturated carbonyl compoundNitrogen-containing heterocycleSynthesis of piperidines, pyrrolidines, and other N-heterocycles wikipedia.orgntu.edu.sg
Carbon-Michael AdditionEnolate or other carbon nucleophileα,β-unsaturated carbonyl compound1,5-dicarbonyl compoundC-C bond formation wikipedia.orgmasterorganicchemistry.comlibretexts.org
Intramolecular Aza-Michael AdditionTethered nitrogen nucleophileTethered α,β-unsaturated systemFused or bridged bicyclic heterocycleConstruction of complex alkaloids and related structures ntu.edu.sg

Rearrangement and Transformation Pathways

Azetidin-2-ones can undergo a variety of rearrangement and transformation reactions, leading to diverse molecular architectures. One notable transformation involves the conversion of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. nih.gov This process occurs via an intermediate 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridine, which then rearranges to a trans-2-aryl-3-(hydroxymethyl)aziridine. nih.gov This subsequent aziridine is then opened to yield the final product. nih.gov

Another significant transformation pathway is the conversion of 4-acetoxy-3-vinylazetidin-2-ones into 3-(1-hydroxyethyl)azetidin-2-ones. researchgate.netresearchgate.net This transformation is a key step in the synthesis of intermediates for carbapenem antibiotics. researchgate.netresearchgate.net The reaction proceeds through the epoxidation of the vinyl group, followed by regioselective ring-opening of the resulting epoxide. researchgate.netresearchgate.net

Furthermore, the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a fundamental method for the synthesis of the β-lactam ring itself. organic-chemistry.orgmdpi.com This reaction can be considered a foundational transformation pathway leading to the azetidin-2-one core structure.

Catalytic Transformations (e.g., Transition Metal Catalysis)

Transition metal catalysis plays a important role in the functionalization and transformation of azetidin-2-ones and related compounds. These catalytic methods offer efficient and selective routes to a wide array of derivatives.

For example, transition metals such as copper, rhodium, ruthenium, and iron are known to catalyze the aziridination of olefins, a reaction that can be conceptually related to the synthesis of nitrogen-containing heterocycles. mdpi.com More directly, transition metal-catalyzed reactions are employed for the synthesis and modification of β-lactams.

Recent advances have highlighted the use of transition metal catalysis in diazidation of alkenes, which provides a route to 1,2-diazides, valuable precursors to 1,2-diamines. chemrevlett.com While not directly involving this compound, these methods showcase the power of transition metals in C-N bond formation.

In the context of β-lactam synthesis, copper-catalyzed reactions have been developed for the asymmetric synthesis of 2-arylethylamines, which can be precursors or structurally related to substituted azetidinones. mdpi.com For instance, copper-catalyzed Friedel-Crafts alkylation of indoles with N-sulfonylaziridines provides access to chiral indole-substituted 2-arylethylamines. mdpi.com

Furthermore, palladium- and rhodium-catalyzed coupling reactions are utilized in the synthesis of complex organic molecules, and these methods can be applied to substrates containing the azetidin-2-one scaffold. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities in these transformations. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(2-hydroxyethyl)azetidin-2-one, providing detailed information about the connectivity and spatial arrangement of atoms.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecule's intricate structure.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would reveal cross-peaks connecting the protons of the hydroxyethyl (B10761427) group (HO-CH₂ -CH₂ -N) and the protons on the azetidinone ring (-NCH₂ -CH₂ -C=O). This confirms the connectivity within these fragments. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This allows for the definitive assignment of each carbon atom in the molecule by linking it to its corresponding, and often more easily assigned, proton. sdsu.educolumbia.edu For instance, the triplet at ~3.0 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~40 ppm, confirming it as the C3 methylene (B1212753) group of the ring.

A representative table of expected NMR data is shown below.

Atom Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key COSY CorrelationsKey HMBC Correlations
C2 (C=O)-~170-H4, H5
C3 (-CH₂-)~3.0 (t)~40H4C2, C4
C4 (-CH₂-)~3.4 (t)~45H3C2, C3, C5
C5 (N-CH₂-)~3.5 (t)~50H6C2, C4, C6
C6 (-CH₂-OH)~3.7 (t)~60H5, OHC5
OHvariable-H6C6

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Since this compound is a chiral molecule (due to the stereocenter at C4 if substituted, or potentially through derivatization), determining its enantiomeric excess (ee) is crucial in many applications. Standard NMR spectroscopy cannot distinguish between enantiomers. open.ac.ukchemicalforums.com However, chiral NMR techniques, often involving chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used. nih.gov

A common method involves adding a prochiral solvating agent to the NMR sample. open.ac.uknims.go.jp This agent interacts with both enantiomers of the analyte, forming transient diastereomeric complexes that are in fast exchange. nims.go.jp This interaction induces a chemical shift non-equivalence in the NMR spectrum of the analyte or the agent itself, resulting in separate signals for each enantiomer. open.ac.uk The enantiomeric excess can then be calculated by integrating the corresponding signals. chemicalforums.com For this compound, the alcohol functional group provides a convenient site for interaction with various CSAs.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Ring Strain

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the molecular structure, particularly the inherent strain in the β-lactam ring.

The most characteristic feature in the IR spectrum of an azetidin-2-one (B1220530) is the carbonyl (C=O) stretching vibration. Due to the high degree of ring strain in the four-membered ring, this absorption occurs at a significantly higher frequency (typically 1730-1770 cm⁻¹) compared to acyclic amides (1650-1680 cm⁻¹) or larger lactams. This high-frequency absorption is a definitive indicator of the strained β-lactam system. rsc.org

Other key absorptions for this compound include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

C-N Stretch: A band in the 1100-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. nih.govnih.gov While the C=O stretch is also observable in Raman spectra, it is often weaker than in the IR. However, Raman can be particularly useful for studying these molecules in aqueous solutions, where the broad O-H absorption of water can obscure large regions of the IR spectrum.

Vibrational ModeTypical IR Frequency Range (cm⁻¹)Expected IntensityNotes
O-H Stretch (Alcohol)3200-3600Strong, BroadIndicates the presence of the hydroxyl group.
C-H Stretch (Aliphatic)2850-3000Medium-StrongFrom the CH₂ groups of the ring and ethyl chain.
C=O Stretch (β-Lactam)1730-1770Very StrongDiagnostic for the strained four-membered lactam ring. rsc.org
C-N Stretch1100-1300MediumRepresents the stretching of the carbon-nitrogen bond in the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of the compound (C₅H₉NO₂) is 115.13 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 115. uni.lu

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways based on the functional groups present. chemguide.co.uk Key fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines and amides. libretexts.org This could lead to the loss of the hydroxyethyl group or cleavage within the ring.

Loss of Water: The presence of a hydroxyl group often leads to a peak at M-18, corresponding to the loss of a water molecule. libretexts.org

Ring Cleavage: The strained β-lactam ring can undergo characteristic cleavage. rsc.orgnih.gov A common fragmentation involves the breaking of the N1-C2 and C3-C4 bonds, leading to the formation of ethene and isocyanate fragments. Another possibility is cleavage of the N-C4 or C3-C4 bonds. rsc.org

Ion FragmentPredicted m/zFragmentation Pathway
[C₅H₉NO₂]⁺ (Molecular Ion)115Ionization of the parent molecule. uni.lu
[M - H₂O]⁺97Dehydration; loss of water from the hydroxyethyl group. uni.lu
[M - C₂H₄O]⁺ (Loss of hydroxyethyl radical)70Cleavage of the N-C₅ bond.
[CH₂=CH₂-OH]⁺45Fragment from the hydroxyethyl side chain.
[M - CO]⁺87Loss of carbon monoxide from the β-lactam ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique can yield accurate bond lengths, bond angles, and torsional angles, confirming the geometry of the strained azetidinone ring. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both analysis and purification. mdpi.comnih.gov For analytical purposes, a reversed-phase (RP-HPLC) method is typically employed, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. hplc.eusielc.com Detection is commonly achieved using a UV detector, monitoring the weak absorbance of the amide chromophore. For preparative HPLC, the same principles are applied but on a larger scale to isolate the compound from reaction mixtures or impurities. mdpi.comnih.gov

Gas Chromatography (GC): Due to its polarity and relatively high boiling point, direct analysis of this compound by GC can be challenging. Derivatization of the hydroxyl group, for instance by silylation, may be required to increase its volatility and thermal stability, allowing for effective separation and purity assessment by GC.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetic properties of molecules. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

The electronic structure of 1-(2-hydroxyethyl)azetidin-2-one dictates its reactivity. The β-lactam ring, a four-membered cyclic amide, is known for its significant ring strain and unique amide bond characteristics. youtube.com Unlike typical amides where resonance delocalizes the nitrogen lone pair into the carbonyl group, leading to a planar and less reactive structure, the geometric constraints of the four-membered ring in azetidin-2-ones hinder this resonance. youtube.com This results in a more pyramidal nitrogen atom and a more electrophilic carbonyl carbon, making the β-lactam ring susceptible to nucleophilic attack and subsequent ring-opening. youtube.comnih.gov

DFT calculations can be used to quantify these features for this compound. Key parameters derived from such calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO indicates the molecule's ability to accept electrons, and its localization often points to the most electrophilic sites, such as the carbonyl carbon of the β-lactam. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For a β-lactam, these maps typically show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) around the carbonyl carbon and amide proton, identifying sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution, hybridization, and donor-acceptor interactions within the molecule, offering a quantitative measure of the amide resonance stabilization (or lack thereof).

Table 1: Representative Quantum Chemical Reactivity Descriptors for a Generic β-Lactam Core (Calculated using DFT) Note: This table presents typical values for β-lactam structures as specific data for this compound is not available. Values are illustrative.

DescriptorTypical Value (eV)Implication for Reactivity
HOMO Energy~ -7.0 to -8.0Indicates electron-donating ability
LUMO Energy~ 0.5 to 1.5Indicates electron-accepting ability; lower value suggests higher electrophilicity
HOMO-LUMO Gap~ 7.5 to 9.5High gap suggests high kinetic stability

The flexibility of the 2-hydroxyethyl side chain introduces multiple possible conformations for this compound. Conformational analysis using quantum chemical methods can identify the most stable conformers and the energy barriers between them. The orientation of the hydroxyethyl (B10761427) group relative to the β-lactam ring is of particular interest, as it can influence intermolecular interactions and solvation.

Key dihedral angles, such as the O-C-C-N and C-C-N-C angles of the side chain, would be systematically rotated to map the potential energy surface. From this analysis, low-energy conformers can be identified. It is plausible that intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the carbonyl oxygen of the lactam ring could stabilize certain conformations. The relative energies of different conformers determine their population at a given temperature. Such studies on related molecules like penicillin sulfoxides have shown that the orientation of side chains is crucial and can be influenced by subtle changes, such as the oxidation state of a neighboring sulfur atom. scispace.com

DFT methods are widely used to predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental results to aid in peak assignment and structural elucidation.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. A key feature for this compound would be the characteristic C=O stretching frequency of the β-lactam ring, which is typically found at a higher wavenumber (around 1740-1760 cm-1) compared to less strained amides due to the ring strain and reduced resonance. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics provides detailed electronic information, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be particularly useful for:

Exploring Conformational Landscapes: In solution, the molecule is not static but dynamically samples various conformations. MD simulations can track the transitions between different conformers of the hydroxyethyl side chain, providing a more realistic picture of its flexibility than static calculations.

Analyzing Solvation Effects: The interaction with solvent molecules (e.g., water) is critical to a molecule's behavior. MD simulations explicitly model the solvent, allowing for the study of how water molecules arrange around the solute (the solvation shell) and form hydrogen bonds with the hydroxyl group and the carbonyl oxygen. These interactions can influence the conformational preferences and reactivity of the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, a key reaction is the hydrolysis of the β-lactam ring, which is the basis of the instability of this class of compounds.

Using DFT, the reaction pathway for hydrolysis (either acid- or base-catalyzed) can be modeled. This involves:

Locating Reactants and Products: The geometries of the starting material (the lactam and a nucleophile like H2O or OH-) and the final ring-opened product are optimized.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods can locate this unstable structure, which is characterized by a single imaginary vibrational frequency.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which determines the reaction rate. Studies on the hydrolysis of other β-lactams have shown this to be a powerful way to understand their relative stabilities. nih.govnih.gov

The modeling would likely show a mechanism involving the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the breaking of the C-N bond to open the ring.

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate a molecule's structural or physicochemical properties (descriptors) with a specific activity or property. While most QSAR studies on β-lactams focus on biological activity, the same principles can be applied in a purely chemical context, for example, to predict reactivity or stability. nih.govsphinxsai.com

For a series of N-substituted azetidin-2-ones, a QSAR model could be developed to predict a property like the rate of hydrolysis. This would involve:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include electronic descriptors (e.g., partial charges on atoms, HOMO/LUMO energies), topological descriptors (e.g., molecular connectivity indices), and quantum-chemical descriptors. sphinxsai.com

Model Development: Statistical methods like multiple linear regression (MLR) are used to build a mathematical equation linking the descriptors to the observed property (e.g., log of the hydrolysis rate constant).

Model Validation: The model's predictive power is tested using statistical validation techniques.

A key structural feature related to the chemical reactivity of β-lactams is the geometry of the lactam nitrogen. nih.gov The degree of pyramidalization of this nitrogen (i.e., its deviation from a planar sp2 geometry) is a descriptor that correlates with the susceptibility of the β-lactam ring to opening. nih.gov A higher degree of pyramidalization reduces amide resonance, increases ring strain, and thus enhances reactivity. For this compound, the electronic and steric nature of the hydroxyethyl group would influence this geometry and, consequently, its chemical stability.

Computational Design of Novel Azetidinone Architectures

Computational chemistry has emerged as an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. In the context of azetidinone-based compounds, in silico methods are extensively utilized to predict molecular properties, understand drug-receptor interactions, and guide the synthesis of new architectures with enhanced biological activity. These approaches not only accelerate the discovery process but also reduce the costs and ethical concerns associated with extensive experimental screening. Key computational strategies employed in the design of novel azetidinones include molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions.

Molecular Docking and Structure-Based Design

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, allowing for the characterization of the binding energy and key intermolecular interactions. This method is instrumental in designing novel azetidinone derivatives by providing insights into their potential mechanism of action at a molecular level.

A notable example of this approach can be seen in studies on derivatives of azetidin-2-one (B1220530) scaffolds as enzyme inhibitors. For instance, molecular modeling has been applied to understand the inhibitory mechanism of β-lactam compounds against human fatty acid amide hydrolase (hFAAH), an enzyme implicated in pain and inflammation. In one such study, a series of lipophilic ester derivatives of (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one were synthesized and evaluated. nih.gov Although these compounds showed only micromolar IC50 values, the significant difference in activity compared to known regioisomeric structures was explained through detailed docking studies. nih.gov The computational analysis, performed within a model of the hFAAH active site, revealed that specific interactions with the catalytic triad (Ser241, Ser217, Lys142) are crucial for inhibitory activity. The orientation and binding energy of the ligand are highly sensitive to the placement of substituents on the azetidinone core. nih.gov This highlights the power of docking to rationalize experimental findings and guide future design iterations, such as modifying substituent positions to achieve optimal interactions with key residues.

The general workflow for such a structure-based design is outlined below:

Target Identification and Preparation: A biological target (e.g., an enzyme like hFAAH or a bacterial protein) is identified. Its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Preparation: The 3D structures of the designed azetidinone derivatives, including analogs of this compound, are generated and energetically minimized.

Docking Simulation: A docking algorithm places the ligand into the receptor's active site in various conformations and calculates a binding score for each pose.

Analysis and Optimization: The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). This information is used to propose modifications to the ligand scaffold to improve binding affinity and selectivity. researchgate.net

Below is a representative data table illustrating the type of results obtained from molecular docking studies, showing how different substituents on an azetidinone core can influence binding affinity to a hypothetical protein target.

Compound IDR-Group Modification on Azetidinone CoreDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
AZ-01 -CH2OH (Reference)-6.5TYR21, SER122, PHE3302
AZ-02 -CH2-O-Phenyl-7.8TYR21, SER122, TRP842
AZ-03 -CH2-O-CH3-6.8TYR21, SER122, PHE3302
AZ-04 -COOH-8.2TYR21, SER122, LYS1204
AZ-05 -CONH2-7.5TYR21, SER122, ASN1183

This table is for illustrative purposes and based on generalized findings in computational studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. mdpi.comnih.gov These models are expressed as mathematical equations and are used to predict the activity of newly designed, unsynthesized molecules. For azetidinone architectures, QSAR studies can identify which structural modifications are likely to improve a desired biological effect, such as antimicrobial or anticancer potency. peerscientist.com

A typical 2D-QSAR study involves the following steps:

Data Set Collection: A series of azetidinone analogs with experimentally determined biological activities (e.g., IC50 or MIC values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound, including electronic (e.g., dipole moment), topological (e.g., connectivity indices), and physicochemical (e.g., LogP) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that links the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.

For example, a hypothetical QSAR model for a series of azetidinone derivatives might take the form: pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + 2.1 where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the partition coefficient, MW is the molecular weight, and HD_Count is the number of hydrogen bond donors. Such a model would suggest that increasing lipophilicity and the number of hydrogen bond donors while decreasing molecular weight could lead to more potent compounds.

ADMET and Pharmacokinetic Profiling

Beyond binding affinity, a successful drug candidate must possess favorable pharmacokinetic properties. In silico ADMET prediction tools are used early in the design phase to filter out compounds that are likely to fail later in development due to poor absorption, distribution, metabolism, excretion, or high toxicity. peerscientist.comindexcopernicus.com For novel azetidinone architectures, computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects, based on the molecular structure. These predictions are often guided by established rules, such as Lipinski's Rule of Five, which outlines the physicochemical properties associated with orally active drugs. researchgate.net

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five ViolationsPredicted Oral Bioavailability
AZ-01 129.13-1.2130High
AZ-02 205.220.5130High
AZ-03 143.15-0.8130High
AZ-04 157.12-1.5240Moderate
AZ-05 156.14-1.8230High

This data is illustrative. ADMET properties are predicted using specialized software based on the chemical structures.

By integrating these computational approaches, researchers can design novel azetidinone architectures based on the this compound scaffold with a higher probability of success. Molecular docking provides a visual and energetic understanding of target binding, QSAR models offer quantitative predictions of activity, and ADMET profiling ensures that the designed molecules have drug-like properties, creating a comprehensive and efficient pathway for the development of new therapeutic agents.

Chemical Applications and Utility As Synthetic Intermediates

Precursors for Complex Organic Molecule Synthesis

The azetidin-2-one (B1220530) (or β-lactam) ring is a well-established and highly valuable scaffold in organic synthesis, largely due to its prevalence in a wide array of biologically active compounds, most notably the β-lactam antibiotics like penicillins and cephalosporins. nih.govbepls.com The inherent ring strain of the four-membered ring makes it susceptible to nucleophilic attack, providing a driving force for various chemical transformations. nih.govnih.gov

The ability of β-lactams to act as acylating agents is a cornerstone of their chemical reactivity and is responsible for the antibacterial properties of many of its derivatives. bepls.com Beyond antibiotics, synthetic azetidin-2-one derivatives are key intermediates for the synthesis of other important molecular classes. For instance, the hydrolysis of the amide bond in the β-lactam ring provides a straightforward route to β-amino acids, which are crucial components of various peptides and pharmaceuticals.

While many synthetic strategies focus on substitutions at the C3 and C4 positions of the azetidin-2-one ring, the N1-substituent also plays a critical role in modulating the molecule's properties and reactivity. mdpi.comnih.gov In 1-(2-hydroxyethyl)azetidin-2-one, the hydroxyethyl (B10761427) side chain offers a reactive handle for further functionalization, expanding its utility as a precursor. This hydroxyl group can undergo a variety of common organic reactions, as detailed in the table below.

Table 1: Potential Synthetic Transformations of the N-(2-hydroxyethyl) Group
Reaction TypeReagentsPotential Product FunctionalityApplication
EsterificationAcyl chlorides, Carboxylic acids (with coupling agents)EsterProdrug synthesis, introduction of new functional groups
EtherificationAlkyl halides (Williamson ether synthesis)EtherModification of solubility and pharmacokinetic properties
OxidationPCC, Swern oxidation, DMPAldehyde or Carboxylic AcidFurther elaboration into more complex side chains
Conversion to Leaving GroupTosyl chloride (TsCl), Mesyl chloride (MsCl)Tosylate, MesylateNucleophilic substitution, synthesis of other heterocycles

These transformations allow for the attachment of this compound to other molecules or for the construction of more elaborate structures, demonstrating its value as a versatile synthetic intermediate. For example, its use as a precursor in the synthesis of novel carbapenems and other complex pharmaceutical agents has been explored with variously substituted azetidin-2-ones. rsc.org

Building Blocks for Heterocyclic Systems

Strained heterocyclic compounds are valuable building blocks in organic synthesis because the relief of ring strain can drive reactions to form new, often more complex, ring systems. Azetidines and their derivatives, including azetidin-2-ones, are no exception and have been utilized as precursors to other heterocycles. nih.gov

The this compound molecule contains multiple reactive sites that can be exploited for the construction of new heterocyclic frameworks. The β-lactam ring itself can undergo ring-opening, rearrangement, or cycloaddition reactions. For example, addition reactions to the imine or alkene subunits of related azetine intermediates can lead to a diverse range of substituted and polycyclic azetidines. nih.gov

Furthermore, the N-(2-hydroxyethyl) substituent can participate in intramolecular reactions to form bicyclic heterocyclic systems. By converting the terminal hydroxyl group into a good leaving group (such as a tosylate or mesylate), subsequent intramolecular nucleophilic attack by the lactam nitrogen or another nucleophile could lead to the formation of fused or bridged ring systems. For instance, intramolecular cyclization could potentially lead to the formation of piperazine- or morpholine-containing bicyclic structures, which are common motifs in medicinal chemistry. In one study, the treatment of an azetidine-containing intermediate with hydrochloric acid resulted in the opening of the azetidine (B1206935) ring to form a substituted piperidine (B6355638). acs.org The synthesis of thiazole-containing oligopeptides has also been achieved using heterocyclic building blocks. researchgate.netmdpi.com

Applications in Materials Science and Polymer Chemistry (non-biological)

The functional groups present in this compound make it an interesting candidate monomer for the synthesis of novel polymers. The development of polymers from aziridine (B145994) and azetidine monomers has been an area of active research, leading to polyamines with applications in areas like CO2 capture and gene transfection. rsc.org Two primary pathways can be envisioned for the polymerization of this compound.

First, the primary alcohol of the hydroxyethyl group serves as a classical initiation site for ring-opening polymerization (ROP) of cyclic esters (like caprolactone (B156226) or lactide) or other monomers. N-Hydroxyethyl acrylamide, a structurally related compound, has been successfully used as a functional initiator for the enzymatic ROP of lactones. nih.gov This approach would yield polymers with a pendant azetidin-2-one group at one end, which could then be used for further modification or to impart specific properties to the final material.

Second, the compound itself could be polymerized. This could occur through two main mechanisms:

Polymerization involving the hydroxyl group: The hydroxyl group can participate in step-growth polymerization, such as polycondensation reactions with diacids or diisocyanates, to form polyesters or polyurethanes, respectively.

Ring-Opening Polymerization (ROP) of the β-lactam: Anionic ring-opening polymerization (AROP) has been successfully applied to N-sulfonylated azetidines to produce linear poly(trimethylenimine)s. nsf.govrsc.orgnih.gov While the lactam ring is generally more stable than a simple azetidine, ROP of β-lactams can be induced under certain conditions to produce polyamides. The resulting polymers would feature a repeating unit containing the N-hydroxyethyl side chain, which could enhance the hydrophilicity and functionality of the polymer backbone.

Table 2: Potential Polymerization Pathways for this compound
Polymerization StrategyReactive SiteResulting Polymer TypePotential Properties/Applications
Use as Initiator-OH groupPolymers with terminal azetidin-2-one groupFunctional polymer precursors, surface modification
Polycondensation-OH groupPolyesters, PolyurethanesBiodegradable materials, engineering plastics
Ring-Opening Polymerizationβ-lactam ringPolyamide with N-hydroxyethyl side chainsHydrophilic polymers, functional materials

Catalyst or Ligand Design (if applicable)

The use of this compound in catalyst or ligand design is not extensively documented in the literature. However, an analysis of its structure allows for speculation on its potential in this area.

Nitrogen-containing heterocycles are common ligands in coordination chemistry and catalysis. While the amide nitrogen in a β-lactam is generally considered a poor ligand for metal coordination due to the delocalization of its lone pair of electrons into the adjacent carbonyl group, other atoms in the molecule could serve as coordination sites. nih.gov The carbonyl oxygen and the hydroxyl oxygen could potentially coordinate to metal centers.

There is precedent for the use of other substituted azetidines as ligands in metal-catalyzed reactions. For example, N,N'-palladium(II) and platinum(II) complexes of 2,4-cis-amino azetidines have been synthesized and characterized. nih.gov These complexes demonstrate that the azetidine framework can effectively coordinate to transition metals. It is conceivable that this compound could act as a bidentate N,O- or O,O-ligand, where the lactam nitrogen and the hydroxyl oxygen, or the carbonyl oxygen and the hydroxyl oxygen, coordinate to a single metal center. Such chelation could form stable metal complexes with potential applications in catalysis. acs.org However, significant research would be required to explore and validate this potential.

Future Research Directions and Unexplored Chemical Facets

Development of Novel and Efficient Synthetic Routes

The classical Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, remains a fundamental method for constructing the azetidin-2-one (B1220530) ring. mdpi.com However, the pursuit of greater efficiency, stereocontrol, and greener methodologies continues to drive synthetic innovation. For 1-(2-hydroxyethyl)azetidin-2-one , future research could focus on the following areas:

Catalytic Approaches: The development of catalytic, and particularly asymmetric, routes would represent a significant advance. Metal-catalyzed C-H activation or cycloaddition reactions could offer more direct and atom-economical pathways. rsc.orgrsc.org For instance, rhodium-catalyzed intramolecular C-H functionalization of suitable precursors has shown promise for creating cis-β-lactams. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, especially for reactions involving reactive intermediates like ketenes. Applying flow technology to the synthesis of This compound could lead to higher yields and purity while minimizing hazardous workups.

Alternative Building Blocks: Exploration of alternative starting materials beyond the traditional imine and acyl chloride could unveil novel synthetic strategies. The use of enoldiazoacetamides or reactions involving multicomponent strategies are emerging areas in β-lactam synthesis. rsc.orgdoi.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic CycloadditionHigh efficiency, stereoselectivity, atom economy.Development of chiral catalysts, exploration of novel catalytic cycles.
Flow ChemistryImproved safety, scalability, and process control.Optimization of reactor design and reaction conditions for continuous production.
Multicomponent ReactionsIncreased molecular complexity in a single step.Discovery of new reaction partners and conditions for the one-pot synthesis.

Exploration of Undiscovered Reactivity Patterns

The chemical behavior of This compound is dictated by the interplay between the strained β-lactam ring and the N-hydroxyethyl substituent. While the ring's susceptibility to nucleophilic attack is well-known, the influence of the side chain on this reactivity, and its own potential for transformation, remains largely uncharted territory. wikipedia.org

Ring-Opening Reactions: The inherent ring strain of the azetidinone core (approximately 25.4 kcal/mol) makes it prone to ring-opening reactions. rsc.org Systematic studies on the regioselective ring-opening of This compound with a diverse array of nucleophiles could yield valuable γ-amino acid derivatives. The hydroxyethyl (B10761427) group could be leveraged to direct or participate in these transformations.

Side-Chain Modifications: The terminal hydroxyl group of the N-hydroxyethyl moiety is a prime site for further functionalization. Reactions such as oxidation, esterification, or etherification could generate a library of new derivatives with tailored properties. Furthermore, intramolecular reactions between the side chain and the β-lactam ring could lead to the formation of novel bicyclic or spirocyclic systems.

Radical and Photochemical Reactions: The application of radical chemistry and photochemistry to This compound is an area ripe for exploration. Photo-induced ring-opening or functionalization could provide access to unique molecular architectures not achievable through traditional thermal reactions. wikipedia.org Visible light-mediated [2+2] cycloadditions represent a modern approach to azetidine (B1206935) synthesis that could be adapted. chemrxiv.org

Advancements in Asymmetric Synthesis Methodologies

The creation of single-enantiomer compounds is paramount in modern chemistry. For This compound , which is chiral if substituted on the ring, the development of robust asymmetric synthetic methods is a critical future direction.

Chiral Auxiliaries and Catalysts: While the use of chiral auxiliaries is a well-established strategy, the focus is shifting towards catalytic asymmetric methods. organic-chemistry.org Research into chiral Lewis acids, Brønsted acids, or organocatalysts for the enantioselective synthesis of N-substituted azetidinones is a promising frontier. nih.gov For instance, chiral dirhodium carboxylates have been successfully employed in the enantioselective synthesis of cis-β-lactams. rsc.org

Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic mixture of a substituted This compound could provide access to both enantiomers. This approach has been successfully applied to other azetidinone derivatives.

Desymmetrization: If a prochiral precursor is used, a desymmetrization strategy could be employed to install the desired stereochemistry in a single step, offering an elegant and efficient route to enantiopure products.

Deepening Mechanistic Understanding through Advanced Techniques

A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the prediction of product outcomes. Advanced spectroscopic and computational techniques can provide unprecedented insight into the intricate details of chemical transformations involving This compound .

In Situ Spectroscopy: The use of in situ spectroscopic methods, such as NMR and IR spectroscopy, can allow for the direct observation of reaction intermediates and the elucidation of reaction kinetics. mdpi.com This would be particularly valuable for studying the transient species involved in cycloaddition reactions or ring-opening processes.

Isotopic Labeling Studies: Experiments using isotopically labeled substrates can provide definitive evidence for bond-forming and bond-breaking steps in a reaction mechanism. Such studies could clarify the mechanistic nuances of both the formation and subsequent reactions of the title compound.

Structural Analysis: X-ray crystallography of This compound and its derivatives would provide precise information on bond lengths, bond angles, and solid-state conformation, which can inform on the degree of ring strain and potential reactivity. nih.gov

Computational Prediction and Design of Next-Generation Azetidinone Scaffolds

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. nih.gov

Predictive Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a range of properties for This compound , including its geometry, spectroscopic signatures (NMR, IR), and reactivity indices. researchgate.net This can guide experimental work and aid in the interpretation of results. For example, computational tools can predict physicochemical properties that are crucial for further synthetic applications. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can be employed to map out the potential energy surfaces of reactions involving This compound , helping to identify transition states and intermediates and to understand the factors that control selectivity.

De Novo Design: By using This compound as a starting scaffold, computational methods can be used to design new, more complex azetidinone derivatives with desired structural features. This in silico design process can significantly accelerate the discovery of novel compounds with unique chemical properties and potential applications in materials science or as synthetic intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.